Interfacial Adhesion Strength: 4× Increase Over Non-Thiol Dodecyltriethoxysilane (DTES) in Au–SiO₂ Systems
In a direct head-to-head comparison using the same substrate system (transfer-printed gold film on fused silica), the interface strength mediated by a self-assembled monolayer of MUTMS reaches 80 ± 6.5 MPa, representing a 4.0-fold increase over the 20 ± 1.3 MPa measured for the structurally analogous non-thiol silane dodecyltriethoxysilane (DTES). Molecular dynamics simulations independently predict the same 4× ratio between MUTMS–gold and DTES–gold interfaces, confirming that the thiol head group is the primary driver of this differential [1][2]. XPS analysis of failed interfaces reveals that MUTMS undergoes molecular dissociation during failure, absorbing significant energy, whereas DTES debonds through weaker van der Waals interactions [1]. The interface strength can be continuously tuned between 20 and 80 MPa by adjusting the molar ratio of MUTMS to DTES in mixed monolayer solutions, enabling precision tailoring unavailable with either molecule alone [1].
| Evidence Dimension | Interfacial failure strength (Au film / fused silica SAM-mediated interface) |
|---|---|
| Target Compound Data | 80 ± 6.5 MPa (MUTMS monolayer) |
| Comparator Or Baseline | DTES: 20 ± 1.3 MPa; BrUTMS: 52 ± 5.4 MPa; ATES: 19 ± 1.7 MPa |
| Quantified Difference | MUTMS / DTES ratio = 4.0; MUTMS exceeds nearest competitor (BrUTMS) by 54% |
| Conditions | Laser-induced spallation at strain rates >10⁶ s⁻¹; SAMs grafted on fused silica; gold film transfer-printed atop SAM |
Why This Matters
For applications requiring mechanically robust metal-on-glass bonding (microelectronics packaging, sensor electrodes, microfluidic devices), the 4× strength margin reduces delamination risk and allows thinner, higher-density circuitry compared with DTES or BrUTMS alternatives.
- [1] Grady ME, Geubelle PH, Braun PV, Sottos NR. Molecular tailoring of interfacial failure. Langmuir. 2014;30(37):11096-11102. DOI: 10.1021/la502271k View Source
- [2] Awasthi AP, Grady ME, Kim C, Sottos NR, Geubelle PH. Nanoscale mechanical tailoring of interfaces using self-assembled monolayers. Mechanics of Materials. 2016;98:71-80. DOI: 10.1016/j.mechmat.2016.04.002 View Source
